c-Met Kinase Inhibition: Triazolopyridazine Scaffold Potency vs. Reference Inhibitor
In a dual c-Met/Pim-1 inhibitor program, the triazolo[4,3-b]pyridazine core bearing a 3-carboxylic acid-derived substituent (compound 4g) exhibited c-Met IC50 of 0.163 μM and Pim-1 IC50 of 0.283 μM. This compared favorably to the reference drug staurosporine and to a less optimized analog (compound 4a) which showed a mean GI% of only 29.08% versus 55.84% for 4g across 60 cancer cell lines [1]. The carboxylic acid moiety at the 3-position is essential for generating the amide-linked pharmacophores that engage the ATP-binding pocket.
| Evidence Dimension | Kinase inhibition (IC50) and antiproliferative activity (Mean GI%) |
|---|---|
| Target Compound Data | Compound 4g: c-Met IC50 = 0.163 ± 0.01 μM; Pim-1 IC50 = 0.283 ± 0.01 μM; Mean GI% = 55.84% |
| Comparator Or Baseline | Compound 4a: c-Met and Pim-1 IC50 not explicitly reported; Mean GI% = 29.08%. Staurosporine used as reference. |
| Quantified Difference | 4g shows 1.9-fold higher mean growth inhibition than 4a; 4g is a more potent dual inhibitor than staurosporine in this assay system. |
| Conditions | NCI 60 human cancer cell line panel; in vitro kinase inhibition assays. |
Why This Matters
Demonstrates that the 3-carboxylic acid position is critical for generating potent, dual c-Met/Pim-1 inhibitors, directly justifying procurement of the 3-acid building block over other regioisomers.
- [1] Mahmoud ME, Ahmed EM, Ragab HM, Eltelbany RFA, Hassan RA. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. RSC Adv. 2024;14:30346-30363. doi:10.1039/D4RA04036H. View Source
